1-(1-Methyl-1H-pyrrol-2-yl)propan-2-one
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Overview
Description
“1-(1-Methyl-1H-pyrrol-2-yl)propan-2-one” is also known as Ethanone . It has a molecular formula of C7H9NO and a molecular weight of 123.1525 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3
. This structure is also available as a 2D Mol file or as a computed 3D SD file .
Scientific Research Applications
Present State and Perspective of Downstream Processing of Biologically Produced Diols
This literature review focuses on the separation methods for recovering and purifying biologically produced diols, such as 1,3-propanediol, from fermentation broth. The efficiency, yield, purity, and energy consumption of various separation technologies like evaporation, distillation, and membrane filtration are discussed. The paper emphasizes the need for improved downstream processing techniques to enhance the commercial viability of these bioproducts (Zhi-Long Xiu & A. Zeng, 2008).
Catalysts for Glycerol Hydrogenolysis to 1,3-Propanediol: A Review of Chemical Routes and Market
This review evaluates the use of heterogeneous catalysts in the production of 1,3-propanediol from glycerol, highlighting the process variables, catalysts' active phases, and the optimization of operating conditions to decrease costs. It identifies platinum, iridium, and copper as the most promising metals for catalyzing this reaction (Alisson Dias da Silva Ruy et al., 2020).
The Use of 1-Methylcyclopropene (1-MCP) on Fruits and Vegetables
This paper reviews the application of 1-MCP, a compound that inhibits ethylene perception, on various fruits and vegetables to improve postharvest quality. It discusses the broad adoption of 1-MCP in the apple industry and explores its potential benefits and limitations for other products. The review indicates the necessity of further research to fully understand its commercial potential across a wider range of fruits and vegetables (C. Watkins, 2006).
Branched Chain Aldehydes: Production and Breakdown Pathways and Relevance for Flavour in Foods
This article reviews the formation and degradation of branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, which are crucial flavor compounds in many food products. It covers the metabolic conversions and factors influencing these aldehydes' presence in food, highlighting the need for understanding these pathways to control the levels of desired aldehydes (B. Smit, W. Engels, & G. Smit, 2009).
Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone
This review presents the physicochemical characteristics, applications, toxicity, and comparative analysis of N-Methyl-2-Pyrrolidone (NMP) with other solvents in pharmaceutical sciences. It highlights NMP's role as a strong solubilizing agent and discusses its efficacy and safety compared to other solvents used in the pharmaceutical industry (A. Jouyban, M. Fakhree, & A. Shayanfar, 2010).
Mechanism of Action
Mode of Action
The mode of action of 1-(1-Methyl-1H-pyrrol-2-yl)propan-2-one is currently unknown due to the lack of specific studies on this compound. It’s worth noting that pyrrole derivatives have been studied for their potential as monoamine oxidase (mao) inhibitors .
Biochemical Pathways
If the compound acts as a mao inhibitor, it could potentially affect the metabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine .
Result of Action
If it acts as a MAO inhibitor, it could potentially increase the levels of monoamine neurotransmitters in the brain, which could have various effects on mood and behavior .
Properties
IUPAC Name |
1-(1-methylpyrrol-2-yl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(10)6-8-4-3-5-9(8)2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZLKUNIPRQBKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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